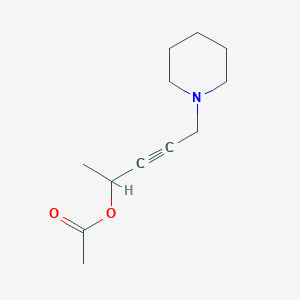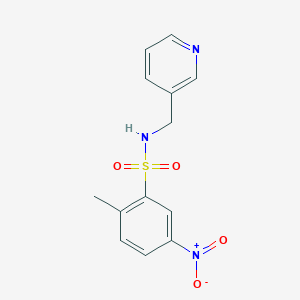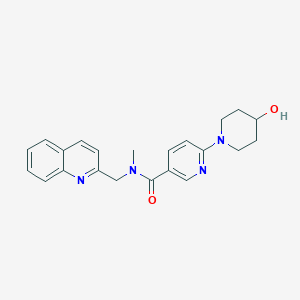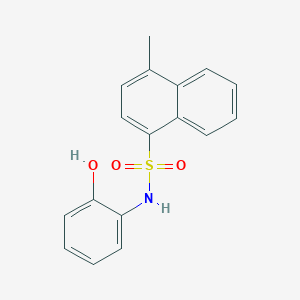![molecular formula C22H29N3O2 B5010430 N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]isonicotinamide](/img/structure/B5010430.png)
N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]isonicotinamide, commonly known as MMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of metalloproteinase enzymes, which are involved in various physiological processes such as tissue remodeling, angiogenesis, and inflammation.
Mecanismo De Acción
MMPI exerts its pharmacological effects by inhibiting the activity of metalloproteinases, specifically MMP-2 and MMP-9. These enzymes are involved in the degradation of extracellular matrix components, which are essential for tissue remodeling and angiogenesis. By inhibiting these enzymes, MMPI can prevent the progression of diseases that involve tissue remodeling and angiogenesis.
Biochemical and Physiological Effects:
MMPI has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that MMPI can inhibit the activity of MMP-2 and MMP-9 in a dose-dependent manner. In vivo studies have shown that MMPI can reduce tumor growth and metastasis in animal models of cancer. MMPI has also been shown to reduce inflammation and cartilage degradation in animal models of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using MMPI in lab experiments is its potency and specificity for metalloproteinases. This allows researchers to study the specific effects of metalloproteinase inhibition on various physiological processes. However, one of the limitations of using MMPI in lab experiments is its potential toxicity. MMPI has been shown to induce liver toxicity in animal models, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on MMPI. One of the potential applications of MMPI is in the treatment of cancer. Further studies are needed to evaluate the efficacy of MMPI in combination with other chemotherapeutic agents. Additionally, MMPI has been shown to have potential applications in the treatment of arthritis and other inflammatory diseases. Further studies are needed to evaluate the safety and efficacy of MMPI in human clinical trials. Finally, the development of novel MMPI analogs with improved pharmacokinetic properties and reduced toxicity could lead to the development of more potent and specific metalloproteinase inhibitors.
Métodos De Síntesis
The synthesis of MMPI involves the reaction between 4-methoxyphenylethylamine and 1-methyl-4-piperidinemethanol, followed by the reaction with isonicotinoyl chloride. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to produce MMPI in high yield and purity.
Aplicaciones Científicas De Investigación
MMPI has been extensively studied for its potential therapeutic applications in various diseases such as cancer, arthritis, and cardiovascular diseases. MMPI has been shown to inhibit the activity of metalloproteinases, which are involved in the degradation of extracellular matrix components. This inhibition can lead to the prevention of tissue remodeling and angiogenesis, which are critical steps in the progression of cancer and other diseases.
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methylpiperidin-4-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-24-14-9-19(10-15-24)17-25(22(26)20-7-12-23-13-8-20)16-11-18-3-5-21(27-2)6-4-18/h3-8,12-13,19H,9-11,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJNGDKGTXKXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CN(CCC2=CC=C(C=C2)OC)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethyl-3-(4-fluorophenyl)-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5010356.png)


![N-{4-[(3-methylbenzoyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B5010375.png)
![N-cyclopentyl-2-methoxy-5-[(propylamino)sulfonyl]benzamide](/img/structure/B5010378.png)
![6-chloro-4-ethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5010383.png)

![3-(4-chlorophenyl)-2-ethyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5010399.png)
![methyl 4-[3-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5010403.png)
![5-{[3-(methoxycarbonyl)-4-phenyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5010407.png)
![N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5010410.png)
![2-[(6-methyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5010412.png)